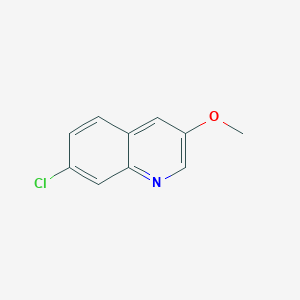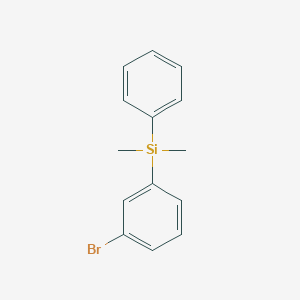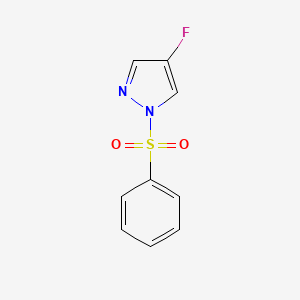![molecular formula C5H4N4S B13666358 Thiazolo[4,5-d]pyrimidin-7-amine](/img/structure/B13666358.png)
Thiazolo[4,5-d]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. This compound is characterized by a fused ring system consisting of a thiazole ring and a pyrimidine ring. Its unique structure allows it to interact with various biological targets, making it a valuable scaffold for the development of therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of thiazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-amino-5-bromo-2-chloro-6-methylpyrimidine with carbon disulfide in the presence of potassium hydroxide in dimethylformamide, yielding 5-chloro-7-methylthiazolo[4,5-d]pyrimidine-2(3H)-thione. This intermediate can then be alkylated at the sulfur atom with various alkyl halides to produce the desired this compound derivatives .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis.
化学反応の分析
Types of Reactions
Thiazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert this compound to its corresponding thioethers or amines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at specific positions on the thiazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted derivatives of this compound, which can be further utilized in medicinal chemistry .
科学的研究の応用
Thiazolo[4,5-d]pyrimidin-7-amine has a wide range of applications in scientific research:
Biology: This compound is used in the study of cellular processes and signaling pathways due to its ability to modulate the activity of specific proteins.
Industry: It is utilized in the development of new materials and as a building block for the synthesis of complex organic compounds.
作用機序
The mechanism of action of thiazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. For instance, as a topoisomerase I inhibitor, it stabilizes the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and thereby inhibiting DNA replication and transcription. This leads to the accumulation of DNA damage and ultimately induces cell death in rapidly proliferating cancer cells . Additionally, its interaction with other enzymes and receptors can modulate various biological pathways, contributing to its therapeutic effects.
類似化合物との比較
Thiazolo[4,5-d]pyrimidin-7-amine can be compared with other similar compounds such as:
Thiazolo[5,4-d]pyrimidine: Another fused heterocyclic compound with similar biological activities but differing in the position of the nitrogen atoms in the pyrimidine ring.
Thiazolo[4,5-b]pyridine: This compound has a pyridine ring fused to a thiazole ring and exhibits distinct chemical and biological properties.
Pyrano[2,3-d]thiazole: A compound with a fused pyran and thiazole ring system, used in the development of antimicrobial and anticancer agents.
The uniqueness of this compound lies in its specific ring structure, which allows for versatile modifications and interactions with a wide range of biological targets, making it a valuable scaffold in drug discovery and development.
特性
分子式 |
C5H4N4S |
|---|---|
分子量 |
152.18 g/mol |
IUPAC名 |
[1,3]thiazolo[4,5-d]pyrimidin-7-amine |
InChI |
InChI=1S/C5H4N4S/c6-4-3-5(8-1-7-4)9-2-10-3/h1-2H,(H2,6,7,8) |
InChIキー |
XDRROOYYBQVIHH-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C2C(=N1)N=CS2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Methoxyphenyl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B13666279.png)
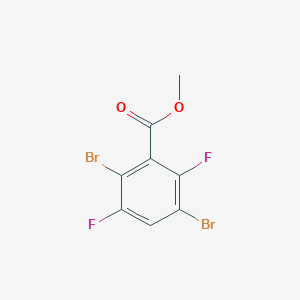
![8-Fluoro-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666296.png)

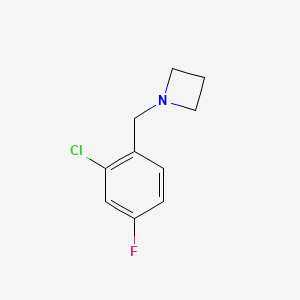
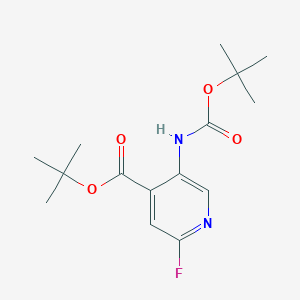
![tert-butyl 6-amino-1,1-dimethylspiro[3H-isoquinoline-4,1'-cyclopropane]-2-carboxylate](/img/structure/B13666330.png)
![8-Chloro-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666336.png)



